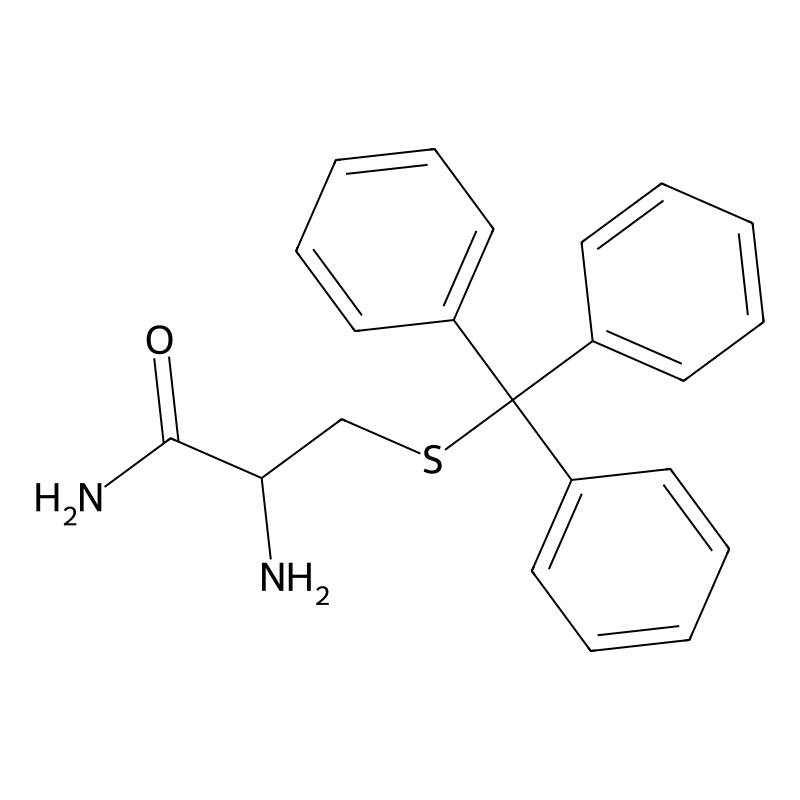

H-Cys(Trt)-NH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Building Block for Peptide Synthesis

- H-Cys(Trt)-NH2 is a valuable building block for creating peptides in a laboratory setting. Cysteine (Cys) is one of the 20 standard amino acids, and H-Cys(Trt)-NH2 incorporates cysteine into the peptide chain while having a temporary protecting group (Trt) on its side chain. PubChem: )

- The Trt group safeguards the cysteine's side chain during peptide bond formation steps. Once the peptide synthesis is complete, chemists can remove the Trt group to reveal the reactive cysteine side chain, allowing for further modifications or investigation of the peptide's function. ChemSpider:

Studying Protein-Protein Interactions

- H-Cys(Trt)-NH2 can be useful in studying protein-protein interactions. By incorporating H-Cys(Trt)-NH2 into specific locations of a protein, researchers can introduce a cysteine residue with a protected side chain. Organic Letters:

- After peptide synthesis, the Trt group can be removed, enabling the cysteine's side chain to form disulfide bridges with other cysteine residues, either within the same protein or on another protein. By strategically placing these disulfide bridges, scientists can probe how proteins interact with each other. Journal of the American Chemical Society:

Understanding Cellular Processes

- H-Cys(Trt)-NH2 can be employed to study various cellular processes involving cysteine. The ability to introduce cysteine residues with controlled protection and subsequent manipulation allows researchers to investigate the role of cysteine in protein function, protein-protein interactions, and cellular signaling pathways. Bioconjugate Chemistry:

H-Cysteine (Trityl)-Amine, commonly abbreviated as H-Cys(Trt)-NH2, is a derivative of the amino acid cysteine, where the thiol group is protected by a trityl group. The molecular formula for H-Cys(Trt)-NH2 is C22H22N2OS, and it has a CAS number of 166737-85-5. This compound plays a significant role in peptide synthesis due to its reactive thiol group, which can form disulfide bonds and participate in various bio

- Deprotection: The trityl protecting group can be removed under acidic or basic conditions, yielding free cysteine.

- Formation of Disulfide Bonds: The thiol group can react with other thiols to form disulfide bonds, which are crucial in stabilizing protein structures.

- Acylation: The amino group can be acylated to form amides, which is useful in peptide synthesis.

- Redox Reactions: The thiol group can participate in redox reactions, allowing for various modifications and conjugations in synthetic pathways .

H-Cys(Trt)-NH2 exhibits biological activity primarily through its cysteine moiety. Cysteine is known for its role in protein structure and function due to its ability to form disulfide bridges, which stabilize protein conformation. Additionally, cysteine is involved in redox biology and cellular signaling pathways. The protective trityl group allows for controlled reactions in peptide synthesis without compromising the biological functions of cysteine once deprotected .

Several methods exist for synthesizing H-Cys(Trt)-NH2:

- Solid-Phase Peptide Synthesis: This method involves attaching the cysteine derivative to a solid support resin, followed by sequential addition of amino acids and deprotection steps. The trityl group is often used to protect the thiol during synthesis.

- Solution-Phase Synthesis: In this approach, H-Cys(Trt)-NH2 can be synthesized through direct coupling reactions using activated carboxylic acids and protected amino groups under controlled conditions.

- Chemical Modification of Cysteine: Starting with cysteine, the trityl group can be introduced using trityl chloride in the presence of a base, followed by purification steps .

H-Cys(Trt)-NH2 is widely used in:

- Peptide Synthesis: It serves as a building block for peptides where cysteine's reactivity is desired.

- Drug Development: Due to its biological activity, it is explored in designing therapeutic peptides and proteins.

- Bioconjugation: The free thiol can be utilized for conjugating drugs or labels to proteins or other biomolecules .

Interaction studies involving H-Cys(Trt)-NH2 focus on its reactivity with various agents:

- N-Ethylmaleimide: This compound has been used to study the reactivity of the thiol group after deprotection.

- Protein Interactions: Research into how H-Cys(Trt)-NH2 integrates into larger peptides or proteins has shown its role in maintaining structural integrity through disulfide bond formation .

Several compounds are structurally or functionally similar to H-Cys(Trt)-NH2:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| H-Cysteine | Unprotected form of cysteine | More reactive due to lack of protection |

| H-Cys(Ac)-NH2 | Acetylated cysteine | Provides different reactivity profile |

| H-Cys(Boc)-NH2 | Boc-protected cysteine | Stable under acidic conditions |

| H-Cys(Fmoc)-NH2 | Fmoc-protected cysteine | Commonly used in solid-phase peptide synthesis |

| H-Cys(Tos)-NH2 | Tosyl-protected cysteine | Allows selective reactions without affecting thiol |

H-Cys(Trt)-NH2 stands out due to its specific protection strategy that balances stability during synthesis while retaining essential reactivity after deprotection. Its unique combination of properties makes it particularly valuable in peptide chemistry and bioconjugation applications .

H-Cys(Trt)-NH2, systematically known as (2R)-2-amino-3-(tritylsulfanyl)propanamide, represents a protected cysteine derivative with significant structural complexity [3]. The compound possesses the molecular formula C22H22N2OS and a molecular weight of 362.5 g/mol [1] [2]. The molecular structure features a central L-cysteine backbone bearing an amino group at the alpha position, a primary amide functionality at the carboxyl terminus, and a trityl-protected sulfur atom [4].

The stereochemical configuration of H-Cys(Trt)-NH2 centers on the R-configuration at the alpha carbon, maintaining the natural L-cysteine stereochemistry [3]. The International Union of Pure and Applied Chemistry name confirms the (2R) absolute configuration, with the InChI code 1S/C22H22N2OS/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H2,24,25)/t20-/m0/s1 [3]. This configuration ensures that the compound maintains biological relevance as a cysteine derivative while providing the necessary protection for synthetic applications.

The conformational behavior of H-Cys(Trt)-NH2 is significantly influenced by the trityl group's propeller-like structure [10]. The three phenyl rings of the trityl moiety adopt a twisted conformation approximately 30 degrees out of plane, creating a characteristic propeller arrangement that provides steric shielding around the protected sulfur atom [26] [30]. This conformation directly impacts the compound's reactivity and stability profiles in synthetic applications.

Table 1: Key Stereochemical Parameters of H-Cys(Trt)-NH2

| Parameter | Value | Reference |

|---|---|---|

| Absolute Configuration | (2R) | [3] |

| Molecular Formula | C22H22N2OS | [1] [2] |

| Molecular Weight | 362.5 g/mol | [1] [2] |

| Optical Rotation | Data varies by conditions | [6] |

| Chirality Centers | 1 (alpha carbon) | [3] |

Trityl Protection Mechanism

The trityl protection mechanism in H-Cys(Trt)-NH2 operates through the formation of a stable sulfur-carbon bond between the cysteine thiol group and the triphenylmethyl cation [5] [9]. This protection strategy exploits the exceptional stability of the trityl cation, which derives its thermodynamic favorability from extensive resonance delocalization across the three phenyl rings [9] [10].

The trityl group demonstrates remarkable acid-lability characteristics, being readily removable under trifluoroacetic acid conditions while remaining stable under basic and neutral conditions [5]. The deprotection mechanism involves protonation-induced heterolysis of the sulfur-carbon bond, generating the highly stable trityl cation and regenerating the free thiol functionality [9]. Computational studies have revealed that the stability of the trityl cation, with a calculated energy difference of approximately 150-200 kcal/mol compared to neutral precursors, drives this deprotection process [9].

The protection mechanism provides several synthetic advantages including orthogonality with other protecting groups commonly used in peptide synthesis [5]. The trityl group remains stable to piperidine treatment used for Fmoc deprotection, making it compatible with solid-phase peptide synthesis protocols [5]. However, the mechanism can be subject to side reactions under certain conditions, particularly in the presence of nucleophilic scavengers that can trap the generated trityl cation [27].

Recent mechanistic investigations have identified potential degradation pathways involving radical intermediates [27]. Under oxidative conditions, the trityl-protected cysteine can undergo electron abstraction leading to thiyl radical formation, followed by oxidative degradation to cysteic acid derivatives [27]. This mechanistic understanding has led to the development of improved synthetic protocols incorporating radical scavengers to minimize such side reactions.

Amide Formation Chemistry

The amide functionality in H-Cys(Trt)-NH2 represents a crucial structural feature that significantly influences the compound's chemical behavior and synthetic utility [12]. The primary amide group (–CONH2) is formed through standard amide synthesis methodologies, typically involving the conversion of the corresponding carboxylic acid derivative to the amide through coupling reagent-mediated reactions [19] [22].

The amide formation process involves nucleophilic acyl substitution mechanisms where the amino nucleophile attacks the activated carbonyl carbon of the carboxylic acid derivative [12]. This reaction proceeds through a tetrahedral intermediate that subsequently eliminates the leaving group to form the stable amide bond [12]. The energy barrier for amide formation is generally favorable, with the resulting amide bond exhibiting significant stability due to resonance delocalization between the carbonyl oxygen and the nitrogen lone pair.

Experimental procedures for synthesizing H-Cys(Trt)-NH2 typically employ activation strategies using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar carbodiimide-based activating agents [19]. The reaction conditions must be carefully controlled to prevent racemization at the alpha carbon, particularly given the susceptibility of cysteine derivatives to epimerization under basic conditions [15].

The amide group contributes to the compound's hydrogen bonding capacity and overall polarity [12]. Nuclear magnetic resonance studies have confirmed the characteristic amide proton chemical shifts, typically appearing as broad signals due to restricted rotation around the amide bond [18] [19]. The amide carbonyl carbon exhibits chemical shifts consistent with primary amide functionality, appearing in the region of 170-175 ppm in carbon-13 nuclear magnetic resonance spectra [18] [19].

Table 2: Amide Formation Reaction Parameters

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Coupling Reagent | HATU, HBTU, EDC | [19] |

| Base | DIPEA, DMAP | [19] |

| Solvent | DMF, DCM | [19] [22] |

| Temperature | Room temperature to 40°C | [19] [22] |

| Reaction Time | 2-24 hours | [19] [22] |

Electronic and Steric Properties

The electronic properties of H-Cys(Trt)-NH2 are dominated by the extensive conjugated system of the trityl group and the electron-withdrawing nature of the amide functionality [10] [13]. The trityl moiety contributes significant electron density through its aromatic system, while simultaneously providing steric bulk that influences molecular interactions and reactivity patterns [23] [24].

Computational studies have revealed that the trityl group exhibits donor-acceptor characteristics, with the phenyl rings acting as electron-donating units while the central carbon maintains partial positive character [13]. The electronic coupling between the phenyl substituents and the central carbon is modulated by the steric arrangement, with twisted conformations reducing orbital overlap and affecting charge transfer efficiency [13] [24].

The steric properties of H-Cys(Trt)-NH2 are primarily determined by the bulky triphenylmethyl protecting group [25] [26]. The trityl group adopts a propeller-like conformation with the three phenyl rings twisted approximately 30 degrees out of the central plane, creating a protective steric environment around the sulfur atom [26] [30]. This steric hindrance effectively reduces the number of possible chemical reactions and provides selectivity in synthetic transformations [25].

Electronic calculations using density functional theory methods have provided quantitative measures of the steric and electronic effects [9] [10]. The van der Waals radius of the trityl group extends significantly beyond that of typical protecting groups, with calculated values indicating substantial steric demands [25]. This steric bulk is responsible for the compound's reduced reactivity toward nucleophilic attack and its stability under various reaction conditions.

The electronic properties also manifest in the compound's photophysical behavior [13] [23]. The trityl chromophore exhibits characteristic absorption bands in the ultraviolet region, with the lowest energy absorption typically appearing around 220 nanometers [10]. The electronic transitions are primarily localized between the radical center and the phenyl rings, with excited-state symmetry breaking occurring in substituted derivatives [23] [24].

Table 3: Electronic and Steric Property Data

| Property | Value/Range | Method | Reference |

|---|---|---|---|

| UV Absorption Maximum | ~220 nm | Spectroscopy | [10] |

| Steric Parameter (Es) | Highly negative | Computational | [25] |

| Dipole Moment | ~3-5 D | DFT Calculation | [10] |

| Van der Waals Volume | ~300 ų | Computational | [25] |

Spectroscopic Characterization

The spectroscopic characterization of H-Cys(Trt)-NH2 encompasses multiple analytical techniques that provide comprehensive structural information [16] [17] [18]. Nuclear magnetic resonance spectroscopy serves as the primary characterization method, with both proton and carbon-13 spectra providing detailed structural confirmation [17] [18].

Proton nuclear magnetic resonance spectroscopy of H-Cys(Trt)-NH2 reveals characteristic signal patterns consistent with the trityl-protected cysteine amide structure [18]. The trityl protons appear as complex multipets in the aromatic region between 7.0-7.5 ppm, typically showing overlapping signals from the three phenyl rings [18]. The alpha proton appears as a triplet around 3.1 ppm, while the beta methylene protons show characteristic AB splitting patterns between 2.4-2.6 ppm [18] [19].

The amide protons in H-Cys(Trt)-NH2 typically appear as broad signals around 6-8 pmp due to rapid exchange with residual water and restricted rotation around the amide bond [17] [18]. Variable temperature nuclear magnetic resonance studies can provide additional insights into the dynamic behavior of the amide functionality and the conformational preferences of the trityl group [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing around 170-175 ppm [18] [19]. The trityl carbons show characteristic patterns with the quaternary carbon appearing around 67 ppm and the aromatic carbons distributed throughout the 126-145 ppm region [18]. The alpha and beta carbons appear at approximately 59 and 35 ppm respectively, consistent with cysteine derivatives [18] [19].

Mass spectrometry analysis of H-Cys(Trt)-NH2 confirms the molecular formula and provides fragmentation patterns characteristic of trityl-protected amino acids [17] [21]. High-resolution mass spectrometry typically shows the molecular ion peak at m/z 363.15258 for the protonated molecular ion [M+H]+ [8]. Characteristic fragmentation includes loss of the trityl cation (243 Da) to give the cysteine amide fragment, confirming the structural assignment [21].

Infrared spectroscopy provides information about the functional groups present in H-Cys(Trt)-NH2 [20]. The amide carbonyl stretch appears around 1650-1680 cm⁻¹, while the amide N-H stretches are observed in the 3200-3400 cm⁻¹ region [20]. The aromatic C-H stretches from the trityl group appear around 3000-3100 cm⁻¹, and the aromatic C=C stretches are observed in the 1400-1600 cm⁻¹ region [20].

Table 4: Spectroscopic Data Summary for H-Cys(Trt)-NH2

| Technique | Key Signals | Chemical Shift/Frequency | Reference |

|---|---|---|---|

| ¹H NMR | Trityl aromatics | 7.0-7.5 ppm | [18] |

| ¹H NMR | Alpha proton | ~3.1 ppm | [18] [19] |

| ¹H NMR | Beta methylene | 2.4-2.6 ppm | [18] [19] |

| ¹³C NMR | Carbonyl carbon | 170-175 ppm | [18] [19] |

| ¹³C NMR | Trityl quaternary | ~67 ppm | [18] |

| MS | Molecular ion [M+H]+ | m/z 363.15258 | [8] |

| IR | Amide C=O stretch | 1650-1680 cm⁻¹ | [20] |

| IR | N-H stretches | 3200-3400 cm⁻¹ | [20] |

Traditional synthesis of H-Cys(Trt)-NH2 primarily relies on established solid-phase peptide synthesis protocols utilizing the fluorenylmethoxycarbonyl (Fmoc) protecting group strategy [5] [6]. The conventional approach involves the sequential assembly of amino acids on a solid support, typically employing polystyrene-based resins [7].

The standard methodology begins with the loading of Fmoc-Cys(Trt)-OH onto an appropriate resin, commonly Rink amide resin or 2-chlorotrityl chloride resin [8] [9]. The coupling reaction typically employs conventional activation reagents such as diisopropylcarbodiimide (DIC) combined with hydroxybenzotriazole (HOBt) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with diisopropylethylamine (DIEA) [10]. These reactions proceed under ambient temperature conditions with coupling times ranging from 1 to 2 hours [5].

The deprotection of the amino-terminal Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF), requiring treatment times of 3 to 20 minutes [5] [11]. However, this traditional approach presents significant challenges when dealing with cysteine residues, particularly concerning racemization and β-elimination reactions [12] [11].

Racemization mitigation represents a critical concern in traditional synthesis routes. Cysteine residues exhibit heightened susceptibility to racemization under basic conditions, especially when base-mediated coupling methods are employed [13] [11]. The abstraction of the α-hydrogen from the cysteine residue can lead to the formation of epimerized products and dehydroalanine derivatives [11]. Traditional protocols address this challenge by employing acidic or neutral coupling conditions using preformed symmetrical anhydrides or pentafluorophenyl esters [5].

The trityl protecting group demonstrates excellent stability under standard Fmoc deprotection conditions while remaining labile to trifluoroacetic acid (TFA) treatment [5] [7]. This orthogonality makes it particularly suitable for temporary thiol protection during peptide assembly. However, complete deprotection of the trityl group requires specific attention to cleavage cocktail composition, typically incorporating triisopropylsilane (TIS) as a carbocation scavenger to ensure quantitative removal [5] [7].

Modern Synthetic Approaches

Contemporary synthetic methodologies have introduced significant improvements in both efficiency and environmental sustainability for H-Cys(Trt)-NH2 synthesis [14] [15]. Modern approaches encompass microwave-assisted synthesis, ultra-efficient protocols, and automated high-throughput systems that address the limitations of traditional methods.

Microwave-assisted solid-phase peptide synthesis has emerged as a transformative approach, enabling dramatic reductions in cycle times while maintaining or improving product quality [16] [17]. This methodology utilizes controlled microwave irradiation to accelerate both coupling and deprotection reactions, reducing standard cycle times from hours to minutes [17]. The enhanced energy transfer facilitates more efficient activation of coupling reagents and promotes complete reactions even with sterically hindered residues [14].

Modern coupling chemistry employs advanced reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) combined with hydroxyl-7-azabenzotriazole (HOAt), or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) with ethyl cyanohydroxyiminoacetate (Oxyma) [13] [11]. These reagent combinations provide superior coupling efficiency while minimizing racemization risks associated with cysteine residues [18] [19].

Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) represents a revolutionary advancement that completely eliminates traditional washing steps between coupling cycles [20] [21]. This methodology achieves up to 95% reduction in waste generation through controlled evaporation of excess deprotection base and in-situ quenching of activated amino acid monomers [20]. The process utilizes optimized microwave irradiation to facilitate high-quality synthesis of peptides up to 100 amino acids in length while dramatically reducing environmental impact [21].

Automated synthesis platforms incorporate real-time monitoring capabilities using conductivity measurements and ultraviolet detection to assess coupling completion [15] [22]. These systems enable precise control over reaction parameters and provide consistent product quality across multiple synthesis campaigns [23]. Advanced instruments such as the Liberty Blue and Liberty PRIME systems have integrated microwave technology with automated reagent delivery and waste minimization protocols [17] [23].

Green chemistry implementations focus on solvent substitution and reduction strategies to minimize environmental impact [24]. Alternative solvents such as 2-methyltetrahydrofuran and triethyl phosphate have been evaluated as replacements for traditional dimethylformamide and dichloromethane systems [25] [24]. These approaches maintain synthesis efficiency while reducing the environmental footprint of large-scale production [24].

Continuous flow synthesis methodologies offer advantages for scale-up applications by providing consistent mixing and heat transfer characteristics [15] [26]. These systems utilize packed column reactors with specialized resins capable of withstanding elevated pressures while maintaining consistent swelling properties across different solvents [26].

Purification and Analytical Techniques

The purification of H-Cys(Trt)-NH2 requires sophisticated analytical and preparative techniques to achieve the high purity standards demanded for pharmaceutical applications [27] [28]. Modern purification strategies combine multiple orthogonal separation mechanisms to address the complex mixture of products, by-products, and impurities generated during synthesis [29] [30].

Reverse-phase high-performance liquid chromatography (RP-HPLC) serves as the primary purification technique for H-Cys(Trt)-NH2 and related peptides [27] [28]. The method typically employs C18 or C8 stationary phases with acetonitrile-water gradient systems containing trifluoroacetic acid as an ion-pairing agent [29] [28]. High-resolution columns utilizing sub-2-micron particles provide enhanced separation efficiency and enable baseline resolution of closely related impurities [27].

The analytical methodology requires careful optimization of gradient conditions to achieve adequate separation of the target compound from potential impurities, including incompletely deprotected species, racemized products, and deletion sequences [29] [28]. Typical analytical gradients employ linear increases from 5% to 95% acetonitrile over 15 to 30 minutes, with flow rates optimized for the specific column dimensions and particle size [29].

Mass spectrometry provides essential structural confirmation and purity assessment capabilities [27] [28]. Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) enable precise molecular weight determination with accuracies within 0.1% of theoretical values [27]. High-resolution mass spectrometry systems provide additional capability for elemental composition confirmation and detection of low-level impurities [28].

Preparative chromatography scaling requires careful consideration of loading capacity, resolution requirements, and economic factors [30] [27]. Large-scale purification typically employs preparative RP-HPLC systems with column dimensions ranging from 50 mm to 150 mm in diameter, utilizing 5 to 10 micron particle size stationary phases to balance resolution and throughput [27]. Recovery yields for preparative purification typically range from 75% to 90%, depending on the complexity of the crude mixture and purity requirements [27].

Amino acid analysis provides quantitative determination of peptide content and composition verification [27] [28]. Pre-column derivatization methods utilizing reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate enable sensitive detection and accurate quantification of amino acid components [31]. This technique is particularly important for verifying the integrity of the cysteine residue and confirming the absence of oxidative degradation products [28].

Optical rotation measurements serve as a critical quality control parameter for assessing enantiomeric purity [27]. The specific rotation of H-Cys(Trt)-NH2 provides a sensitive indicator of racemization during synthesis, with acceptance criteria typically requiring values within ±5° of established reference standards [27].

Water content determination utilizing Karl Fischer titration is essential for accurate quantification and stability assessment [27]. Cysteine-containing peptides demonstrate particular sensitivity to moisture-induced degradation, making precise water content measurement critical for storage and formulation development [27].

Scale-up Considerations

The transition from laboratory-scale synthesis to commercial manufacturing of H-Cys(Trt)-NH2 presents numerous technical and economic challenges that require systematic evaluation and optimization [32] [33]. Scale-up considerations encompass reactor design, mixing efficiency, heat transfer, waste management, and quality control systems [34] [35].

Reactor design parameters become increasingly critical as synthesis scales increase from gram to kilogram quantities [33] [34]. Traditional solid-phase peptide synthesis utilizes heterogeneous reaction systems that require specialized mixing equipment to ensure uniform reagent distribution and complete conversion [33]. The height-to-diameter ratio of synthesis reactors significantly impacts resin bed performance, with optimal designs maintaining consistent resin height regardless of scale to prevent compression and channeling effects [34].

Mixing efficiency presents particular challenges in large-scale solid-phase synthesis due to the heterogeneous nature of the reaction mixture [33] [26]. Conventional stirring systems often prove inadequate at production scales, necessitating the development of specialized impeller designs and nitrogen bubbling systems to achieve uniform mixing [26]. The mechanical stress applied to resin beads must be carefully controlled to prevent physical degradation while ensuring adequate mass transfer [33].

Heat transfer considerations become increasingly important as reaction volumes increase, particularly for exothermic coupling reactions and microwave-assisted protocols [20] [34]. Large-scale reactors require sophisticated temperature control systems to maintain uniform heating and prevent localized overheating that could lead to increased racemization or side product formation [32] [34]. The thermal mass of large-scale systems necessitates extended equilibration times and careful monitoring of temperature gradients [34].

Process intensification strategies offer alternatives to simple volumetric scale-up [33] [34]. These approaches focus on increasing throughput through enhanced loading capacity, accelerated reaction kinetics, and improved process efficiency rather than merely increasing reactor size [34]. High-capacity resins with loading densities exceeding 3 mmol/g enable greater peptide production per unit reactor volume [33].

Waste management systems must address the substantial solvent volumes required for large-scale synthesis [20] [24]. Traditional solid-phase peptide synthesis generates significant quantities of organic waste, with solvent consumption rates often exceeding 10-15 liters per gram of peptide produced [20]. Advanced synthesis protocols such as Ultra-Efficient SPPS can reduce waste generation by up to 95% through elimination of washing steps and optimized reagent utilization [20] [21].

Economic optimization requires careful analysis of raw material costs, labor requirements, and capital equipment investments [32] [35]. The cost per gram of H-Cys(Trt)-NH2 typically decreases from $500-2000 at laboratory scale to $20-100 at commercial scale through economies of scale and process optimization [35]. However, the initial capital investment for large-scale equipment and facilities can exceed several million dollars [32].

Regulatory compliance considerations increase significantly at commercial scales, requiring implementation of current Good Manufacturing Practices (cGMP) and comprehensive quality management systems [32] [26]. Documentation requirements, validation protocols, and change control procedures become increasingly complex as manufacturing scales increase [32].

Quality Control Parameters

Comprehensive quality control programs for H-Cys(Trt)-NH2 must address multiple analytical parameters to ensure product safety, efficacy, and regulatory compliance [27] [36]. Quality control protocols encompass identity confirmation, purity assessment, potency determination, and safety evaluation through a combination of analytical techniques [27] [28].

Identity confirmation relies primarily on mass spectrometric analysis and chromatographic retention time comparison with authenticated reference standards [27] [28]. High-resolution mass spectrometry provides definitive molecular weight confirmation with typical acceptance criteria requiring measured values within ±0.1% of theoretical molecular weight [27]. Tandem mass spectrometry techniques enable structural elucidation and fragmentation pattern analysis for unambiguous identification [28].

Purity determination utilizing reverse-phase HPLC represents the most critical quality control parameter [27] [28]. Acceptance criteria typically require minimum purity levels of 95% by area normalization, with comprehensive impurity profiling to identify and quantify individual degradation products and process-related impurities [27]. Method validation must demonstrate appropriate selectivity, linearity, accuracy, precision, and robustness across the expected range of impurity levels [36].

Enantiomeric purity assessment requires specialized analytical techniques due to the inherent instability of cysteine residues under basic conditions [11] [27]. Chiral chromatographic methods or optical rotation measurements provide sensitive detection of racemization, with typical acceptance criteria requiring enantiomeric excess greater than 98% [27]. The development of suitable analytical methods must consider the potential for epimerization during sample preparation and analysis [11].

Residual solvent analysis utilizing gas chromatography with flame ionization detection (GC-FID) or mass spectrometric detection (GC-MS) ensures compliance with International Council for Harmonisation (ICH) guidelines for residual solvents in pharmaceutical products [27] [36]. Common solvents of concern include dimethylformamide, dichloromethane, and trifluoroacetic acid, which may remain associated with the peptide after synthesis and purification [27].

Heavy metals testing addresses potential contamination from catalysts and reagents used during synthesis [27] [36]. Inductively coupled plasma mass spectrometry (ICP-MS) provides sensitive detection of metallic impurities, with particular attention to palladium from hydrogenation reactions and other transition metals that may catalyze oxidative degradation [27].

Microbiological testing ensures the absence of viable microorganisms and compliance with pharmacopeial requirements for sterility and endotoxin content [36]. Although H-Cys(Trt)-NH2 is typically not intended for direct pharmaceutical use, these parameters become critical for intermediate products in sterile manufacturing processes [36].

Stability studies evaluate the degradation profile of H-Cys(Trt)-NH2 under various storage conditions to establish appropriate storage recommendations and expiration dating [27] [36]. Accelerated stability studies at elevated temperatures and humidity provide data for shelf-life projections, while real-time studies confirm long-term stability under recommended storage conditions [36].

Statistical process control implementation enables continuous monitoring of quality parameters and early detection of process deviations [36] [37]. Control charts and trend analysis provide tools for maintaining consistent product quality and identifying opportunities for process improvement [37]. Modern manufacturing facilities increasingly utilize Process Analytical Technology (PAT) systems for real-time quality monitoring and control [37].